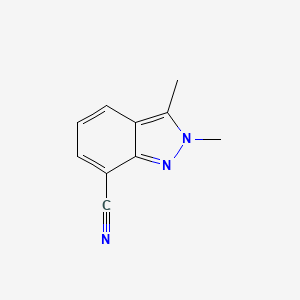

2,3-Dimethyl-2H-indazole-7-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylindazole-7-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c1-7-9-5-3-4-8(6-11)10(9)12-13(7)2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTUCZLCMGTKIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=NN1C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,3-Dimethyl-2H-indazole-7-carbonitrile CAS number and molecular structure

An In-Depth Technical Guide to 2,3-Dimethyl-2H-indazole-7-carbonitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The indazole nucleus is a well-established "privileged scaffold" in pharmacology, known for its presence in numerous bioactive agents, including kinase inhibitors.[1][2][3] This document delineates the core attributes of this specific isomer, including its molecular structure and physicochemical properties. It puts forth a proposed, logically derived synthetic pathway and outlines robust methodologies for its structural characterization. Furthermore, this guide explores the compound's potential applications in drug discovery, grounded in the established biological activities of the 2H-indazole class, and provides essential information on handling and safety. The content herein is structured to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel indazole derivatives.

Compound Identification and Core Properties

Nomenclature and Identifiers

-

Systematic IUPAC Name: this compound

-

Molecular Formula: C₁₀H₉N₃

-

Molecular Weight: 171.20 g/mol

Molecular Structure

The molecular architecture consists of a bicyclic indazole core, which is a fusion of a benzene ring and a pyrazole ring.[5] The defining features of this specific isomer are:

-

A methyl group substitution at position 2 (N-2) of the pyrazole ring.

-

A methyl group substitution at position 3 (C-3) of the pyrazole ring.

-

A nitrile (-C≡N) functional group at position 7 (C-7) of the benzene ring.

The substitution at N-2 definitively classifies it as a 2H-indazole isomer, which is generally the less thermodynamically stable tautomer compared to the 1H-indazole form.[1]

SMILES: CN1N=C(C)C2=C1C=CC=C2C#N

Physicochemical Properties (Predicted)

Quantitative data for this specific molecule is limited. The following properties are predicted using established computational models and provide a baseline for experimental design.

| Property | Predicted Value | Notes |

| XLogP3 | 1.9 | Indicates moderate lipophilicity, a common feature for drug-like molecules. |

| Topological Polar Surface Area (TPSA) | 48.1 Ų | Suggests good potential for cell permeability. |

| Hydrogen Bond Donors | 0 | The N-H proton of the parent indazole is replaced by a methyl group. |

| Hydrogen Bond Acceptors | 3 | The two nitrogen atoms of the pyrazole ring and the nitrogen of the nitrile group can act as acceptors. |

| Rotatable Bonds | 0 | The structure is rigid, a desirable trait for reducing conformational entropy upon binding to a target. |

Synthesis and Characterization

The synthesis of this compound is not explicitly detailed in peer-reviewed literature. However, a logical and efficient synthetic route can be designed based on established methodologies for the functionalization of the indazole scaffold.[6][7]

Proposed Synthetic Workflow

A plausible synthetic strategy involves the initial construction of a functionalized indazole core, followed by sequential methylation and cyanation. The choice of when to introduce each group is critical to manage regioselectivity. A proposed workflow is outlined below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

This protocol is a hypothetical, multi-step procedure derived from analogous transformations reported for indazole derivatives.[8][9] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 2,3-Dimethyl-6-nitro-2H-indazole

-

Rationale: This intermediate is a known precursor for the Pazopanib drug molecule and its synthesis is well-documented.[9][10] It provides the core dimethyl-indazole structure.

-

Dissolve 3-methyl-6-nitro-1H-indazole (1 eq.) and triethylenediamine (DABCO, 1 eq.) in N,N-dimethylformamide (DMF).

-

Stir the mixture at room temperature for 15 minutes.

-

Slowly add dimethyl carbonate (DMC, 1.2 eq.) dropwise.

-

Heat the reaction mixture to reflux and maintain for 6-20 hours, monitoring by TLC.[8][9]

-

Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield a mixture of N1 and N2 methylated isomers.

-

Separate the desired 2,3-dimethyl-6-nitro-2H-indazole isomer using column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Step 2: Reduction of the Nitro Group

-

Rationale: The nitro group must be converted to an amine to facilitate the introduction of the nitrile group via a Sandmeyer-type reaction.

-

Suspend 2,3-dimethyl-6-nitro-2H-indazole (1 eq.) in ethanol or methanol.

-

Add a reducing agent such as tin(II) chloride (SnCl₂·2H₂O, 3-5 eq.) or perform catalytic hydrogenation using Pd/C under a hydrogen atmosphere.

-

Heat the reaction to reflux (if using SnCl₂) or stir at room temperature (for hydrogenation) until the starting material is consumed (monitor by TLC).

-

After reduction, neutralize the reaction mixture carefully with a saturated sodium bicarbonate solution.

-

Extract the product, 2,3-Dimethyl-2H-indazol-6-amine[10][11][12], with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Sandmeyer Reaction for Cyanation

-

Rationale: This classic reaction is a reliable method for converting an aromatic amine into a nitrile via a diazonium salt intermediate.

-

Dissolve the 2,3-Dimethyl-2H-indazol-6-amine (1 eq.) in a mixture of dilute hydrochloric acid and water at 0-5 °C.

-

Add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq.) and sodium cyanide (NaCN) in water.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution.

-

Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours until nitrogen evolution ceases.

-

Cool the mixture, extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Structural Elucidation and Quality Control

The identity and purity of the final compound must be confirmed using a suite of analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Aromatic Protons: Three distinct signals in the aromatic region (approx. 7.0-8.0 ppm), likely appearing as doublets or triplets, corresponding to the protons at C4, C5, and C6. Methyl Protons: Two sharp singlets in the aliphatic region. The N-methyl signal is expected around 4.1-4.2 ppm, and the C-methyl signal around 2.6-2.7 ppm, based on data for similar structures.[8][9] |

| ¹³C NMR | Approximately 10 distinct signals corresponding to the 10 carbon atoms. The nitrile carbon (C≡N) will appear downfield (~115-120 ppm). The two methyl carbons will be upfield (~15-40 ppm). The remaining signals will be in the aromatic region (~110-150 ppm). |

| Mass Spec (HRMS) | The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the exact mass of C₁₀H₁₀N₃⁺ (calculated: 172.0875). |

| FT-IR | A sharp, strong absorption band around 2220-2230 cm⁻¹ characteristic of the C≡N stretching vibration. |

| HPLC | A single major peak with >95% purity under standard reverse-phase conditions. |

Relevance in Medicinal Chemistry and Drug Development

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its ability to mimic indole and form key hydrogen bond interactions with biological targets.[2][13]

The 2H-Indazole Scaffold as a Privileged Structure

Indazole derivatives are prevalent in a wide array of pharmacologically active compounds, demonstrating anti-inflammatory, antimicrobial, and antitumor properties.[1][3][14] Their rigid bicyclic structure provides a well-defined orientation for appended functional groups, making them ideal for targeted drug design. The 2H-indazole isomer, while often less stable, can present a different vector for substituents compared to the 1H isomer, potentially enabling unique interactions with a target protein and offering a route to escape existing intellectual property.

Potential as a Kinase Inhibitor

Many successful kinase inhibitors, such as Pazopanib and Axitinib, incorporate an indazole core.[1][2] This scaffold often acts as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The N1 and N2 atoms of the indazole ring can serve as both hydrogen bond donors (in the 1H form) and acceptors. In this compound, the N1 atom remains a potential hydrogen bond acceptor. The overall structure can be envisioned as a core fragment onto which further diversity can be built to target the solvent-exposed regions of a kinase active site.

Biological Screening Workflow

A typical workflow for evaluating the biological activity of a novel compound like this compound is depicted below. This process is designed to efficiently identify and validate its therapeutic potential.

Caption: A standard workflow for the biological evaluation of a novel chemical entity.

Safety and Hazard Information

No specific safety data sheet (SDS) exists for this compound. However, based on its structure—a nitrogen-containing aromatic heterocycle with a nitrile group—the following hazards should be assumed until proven otherwise:

-

Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. Nitrile groups can potentially release cyanide in vivo or upon combustion.

-

Irritation: Causes skin and serious eye irritation.[15][16] May cause respiratory tract irritation.

-

Handling: Use in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[17] Avoid generating dust or aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to ensure long-term stability.

Conclusion

This compound is a synthetically accessible, yet under-explored, member of the pharmacologically significant indazole family. Its rigid core, defined substitution pattern, and moderate lipophilicity make it an attractive starting point for fragment-based drug discovery and lead optimization campaigns, particularly in the area of kinase inhibition. This guide provides a foundational framework for its synthesis, characterization, and potential biological application, encouraging further investigation by the scientific community.

References

-

Airgas. (2013, April 26). Material Safety Data Sheet. Retrieved from [Link]

-

Covestro. (2012, August 22). Safety Data Sheet. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Retrieved from [Link]

-

Rivera-Mancía, S., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1885. Available at: [Link]

-

Li, Y., et al. (2009). 2,3-Dimethyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1775. Available at: [Link]

-

Mondal, P., et al. (2024). Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles. Organic & Biomolecular Chemistry. Available at: [Link]

-

Matrix Fine Chemicals. (n.d.). 2,3-DIMETHYL-6-NITRO-2H-INDAZOLE. Retrieved from [Link]

-

Wang, X., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available at: [Link]

- Google Patents. (2013). CN103319410A - Synthesis method of indazole compound.

-

Pharmaffiliates. (n.d.). 2,3-Dimethyl-6-nitro-2H-indazole. Retrieved from [Link]

-

Wang, X., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available at: [Link]

-

PubChem. (n.d.). 2,3-dimethyl-2H-indazol-6-amine. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

-

Wikipedia. (n.d.). Indazole. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

-

ResearchGate. (2026, February 6). New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers. Retrieved from [Link]

-

Bentham Science. (n.d.). Indazole and its Derivatives in Cardiovascular Diseases. Retrieved from [Link]

-

Fraunhofer-Publica. (2025, May 28). N-Heterocyclic Olefins of Pyrazole and Indazole. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1785308-86-2|2,3-Dimethyl-2H-indazole-7-carbaldehyde|BLD Pharm [bldpharm.com]

- 5. Indazole - Wikipedia [en.wikipedia.org]

- 6. 2H-Indazole synthesis [organic-chemistry.org]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,3-dimethyl-6-nitro-2H-indazole synthesis - chemicalbook [chemicalbook.com]

- 9. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]

- 10. 2,3-DIMETHYL-2H-INDAZOL-6-AMINE | 444731-72-0 [chemicalbook.com]

- 11. 2,3-dimethyl-2H-indazol-6-amine | C9H11N3 | CID 11542827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2,3-dimethyl-6-amino-2H-indazole 97% | CAS: 444731-72-0 | AChemBlock [achemblock.com]

- 13. pnrjournal.com [pnrjournal.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. fishersci.com [fishersci.com]

- 16. solutions.covestro.com [solutions.covestro.com]

- 17. siadmi.com [siadmi.com]

Solubility profile of 2,3-Dimethyl-2H-indazole-7-carbonitrile in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2,3-Dimethyl-2H-indazole-7-carbonitrile in Organic Solvents

This guide provides a comprehensive framework for determining and understanding the solubility profile of this compound, a key consideration for its application in research and drug development. Given the absence of published solubility data for this specific molecule, this document outlines a systematic approach based on its structural characteristics and established principles of physical chemistry.

Introduction: The Critical Role of Solubility

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the developability of a compound for pharmaceutical applications. For a molecule like this compound, understanding its solubility in a range of organic solvents is paramount for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

-

Formulation Development: Designing suitable delivery systems and ensuring bioavailability.

-

Preclinical Studies: Preparing stock solutions for in vitro and in vivo assays.

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their diverse biological activities.[1] The solubility of these compounds can be influenced by the nature and position of substituents on the indazole ring.

Physicochemical Characterization of this compound

A thorough understanding of the molecular structure of this compound is essential to predict its solubility behavior.

Molecular Structure:

-

Indazole Core: The bicyclic aromatic indazole ring system is largely non-polar. The indazole ring is nearly planar, which can facilitate crystal packing.[2][3]

-

Methyl Groups: The two methyl groups at positions 2 and 3 contribute to the non-polar character of the molecule.

-

Nitrile Group (-C≡N): The nitrile group at position 7 is a strong electron-withdrawing group, creating a significant dipole moment. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor.

-

2H-Indazole Tautomer: The nitrogen at position 2 is substituted with a methyl group, fixing it as a 2H-indazole. This prevents tautomerization to the 1H-indazole form, which can be stabilized by intermolecular hydrogen bonds in some cases.[4]

Predicted Solubility Behavior:

Based on its structure, this compound is anticipated to be a largely non-polar molecule with a significant dipole moment. Therefore, its solubility is expected to be:

-

Low in non-polar, non-polarizable solvents: Such as alkanes, due to weak solute-solvent interactions.

-

Moderate to high in polar aprotic solvents: These solvents can engage in dipole-dipole interactions with the nitrile and indazole moieties.

-

Variable in polar protic solvents: Solubility will depend on the balance between the solvent's ability to hydrogen bond with the nitrile group and the energetic cost of disrupting the solvent's hydrogen-bonding network.[5][6]

Strategic Selection of Organic Solvents

A comprehensive solubility profile should be determined across a range of solvents with varying polarities and hydrogen bonding capabilities. The principle of "like dissolves like" is a useful starting point for solvent selection.[5][6]

Table 1: Proposed Organic Solvents for Solubility Profiling

| Solvent Class | Representative Solvents | Rationale for Selection |

| Non-Polar | n-Hexane, Toluene | To establish baseline solubility in hydrocarbon environments. Toluene can also engage in π-π stacking interactions. |

| Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | This class covers a wide range of polarities and dielectric constants, allowing for a detailed assessment of the impact of dipole-dipole interactions.[7][8] |

| Polar Protic | Methanol, Ethanol, Isopropanol | To evaluate the effect of hydrogen bonding on solubility. These solvents can act as hydrogen bond donors to the nitrile and indazole nitrogens. |

Experimental Determination of Solubility: Protocols and Best Practices

The following section details a robust experimental workflow for determining the equilibrium solubility of this compound. All experiments should be conducted in accordance with Good Laboratory Practices (GLP) to ensure data integrity and reproducibility.[9][10]

The Shake-Flask Method (IUPAC Gold Standard)

The shake-flask method is considered the gold standard for determining equilibrium solubility.[11]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected organic solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment. Alternatively, centrifuge the samples to facilitate phase separation.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant.

-

Quantification: Determine the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Analytical Method Validation (ICH Q2(R2))

The analytical method used for quantification must be validated according to ICH Q2(R2) guidelines to ensure its accuracy, precision, and reliability.

Key Validation Parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

-

Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

-

Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in a larger number of solvents, HTS methods can be employed. These are often kinetic solubility measurements.

Example HTS Protocol (96-well plate format):

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a highly solubilizing solvent like DMSO.

-

Dispensing: Dispense the stock solution into a 96-well plate.

-

Solvent Addition: Add the various test solvents to the wells.

-

Incubation and Measurement: After a defined incubation period, measure the amount of dissolved compound, often using UV/Vis spectroscopy or nephelometry to detect precipitation.[1]

It is important to note that kinetic solubility values may differ from equilibrium solubility values.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Example Data Table for Solubility of this compound

| Solvent | Solvent Class | Dielectric Constant (20°C) | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) |

| n-Hexane | Non-Polar | 1.89 | ||

| Toluene | Non-Polar | 2.38 | ||

| Dichloromethane | Polar Aprotic | 9.08 | ||

| Ethyl Acetate | Polar Aprotic | 6.02 | ||

| Tetrahydrofuran | Polar Aprotic | 7.58 | ||

| Acetone | Polar Aprotic | 21.01 | ||

| Acetonitrile | Polar Aprotic | 37.5 | ||

| Dimethylformamide | Polar Aprotic | 36.7 | ||

| Dimethyl Sulfoxide | Polar Aprotic | 46.7 | ||

| Methanol | Polar Protic | 32.7 | ||

| Ethanol | Polar Protic | 24.55 | ||

| Isopropanol | Polar Protic | 19.92 |

Note: Dielectric constant values are approximate and can vary with temperature.

Visualizing Experimental Workflows

Diagrams can effectively illustrate the logical flow of experimental procedures.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion and Future Directions

This guide provides a robust framework for determining the solubility profile of this compound in a variety of organic solvents. By systematically evaluating its solubility, researchers and drug development professionals can make informed decisions regarding its handling, formulation, and application. Future studies could expand upon this work by investigating the impact of pH on aqueous solubility and exploring the use of co-solvents to enhance solubility for specific applications.

References

- Chaudhari, R. (2019). Global Journal of Engineering Science and Researches recent advances in synthesis of 2H-indazole from 2-substituted benzaldehyde 6(6).

- Clemens, J., Bell, E. L., & Londregan, A. T. (2022).

-

EPA. (2016, December 11). Policy: Good Laboratory Practices Advisories. US EPA. [Link]

-

European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. [Link]

- Gaikwad, et al. (2022). In silico design, synthesis and biological evaluation of novel effective phenyl, indole, 3, 4-dimethyl substituted 4, 5, 6, 7- tetrahydro-1H-indazole derivatives.

-

Hansen, C. M. Hansen Solubility Parameters. [Link]

-

ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

-

IUPAC. Solubility Data Series. [Link]

-

Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

- Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical Sciences, 90(4), 521-529.

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

- Sherwood, J. (2014). Bio-based solvents for organic synthesis.

- Sigalov, M. V., Afonin, A. V., Sterkhova, I. V., & Shainyan, B. A. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry, 84(14), 9075–9086.

-

University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]

- USP. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

-

WHO. (n.d.). Annex 4. [Link]

- Xing, R., et al. (2024).

- Yan, G., et al. (2008). 2,3-Dimethyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2179.

- Zhang, et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. 2,3-Dimethyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3-dimethyl-6-nitro-2H-indazole | 444731-73-1 [chemicalbook.com]

- 4. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2H-Indazole synthesis [organic-chemistry.org]

- 10. Hydrogen bonding interactions in fluorinated 1,2,3-triazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. 1785308-86-2|2,3-Dimethyl-2H-indazole-7-carbaldehyde|BLD Pharm [bldpharm.com]

The Ascendancy of Indazole-7-Carbonitrile Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold, a bicyclic aromatic heterocycle, has long been recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2] Its unique electronic properties and structural versatility allow for a wide range of biological activities.[2][3] Among the various substituted indazoles, derivatives featuring a carbonitrile group at the 7-position have emerged as a particularly promising class of compounds, demonstrating potent and selective activities against a variety of therapeutic targets. This in-depth technical guide provides a comprehensive literature review of indazole-7-carbonitrile derivatives, focusing on their synthesis, biological activities, and structure-activity relationships (SAR) in key areas of medicinal chemistry, including oncology, inflammation, and neurodegenerative diseases.

The Indazole-7-Carbonitrile Moiety: A Key to Potency and Selectivity

The introduction of a carbonitrile (CN) group at the 7-position of the indazole ring profoundly influences the molecule's physicochemical properties and its interactions with biological targets. The strong electron-withdrawing nature of the nitrile group can modulate the acidity of the N-H proton and the overall electron distribution of the aromatic system, impacting binding affinities and pharmacokinetic profiles. This strategic functionalization has been instrumental in the development of highly potent and selective inhibitors for several key enzyme families.

Therapeutic Applications of Indazole-7-Carbonitrile Derivatives

Nitric Oxide Synthase (NOS) Inhibition: A Focus on Neurological and Inflammatory Disorders

Nitric oxide (NO) is a crucial signaling molecule involved in a wide array of physiological processes, including neurotransmission, vasodilation, and immune responses.[4] Dysregulation of NO production by nitric oxide synthase (NOS) enzymes is implicated in various pathological conditions.[4] Indazole derivatives have been investigated as NOS inhibitors, and the 7-carbonitrile substitution has been shown to be particularly effective.

A study on a series of 7-substituted indazoles revealed that 1H-indazole-7-carbonitrile is a potent inhibitor of NOS, with a preference for the constitutive isoforms (nNOS and eNOS) over the inducible isoform (iNOS).[5] Its potency was found to be comparable to the well-known NOS inhibitor, 7-nitroindazole.[5] Further substitution at the 3-position with a bromine atom was shown to enhance the inhibitory activity tenfold.[5] Mechanistic studies have indicated that 1H-indazole-7-carbonitrile acts as a competitive inhibitor with respect to both the substrate (L-arginine) and the cofactor (tetrahydrobiopterin).[5]

The inhibition of neuronal NOS (nNOS) is a key strategy in the development of treatments for neurodegenerative diseases and certain types of pain.[6] The selectivity profile of 1H-indazole-7-carbonitrile suggests its potential as a lead compound for developing therapeutics for such conditions.

| Compound | R7 | R3 | nNOS IC50 (µM) | iNOS IC50 (µM) | eNOS IC50 (µM) |

| 1H-indazole | H | H | >100 | >100 | >100 |

| 7-Nitroindazole | NO2 | H | 0.47 | 5.8 | 0.71 |

| 1H-indazole-7-carbonitrile | CN | H | ~0.5 | >10 | ~0.7 |

| 3-Bromo-1H-indazole-7-carbonitrile | CN | Br | ~0.05 | >1 | ~0.07 |

| 1H-indazole-7-carboxamide | CONH2 | H | ~1.2 | >10 | >10 |

Data synthesized from multiple sources.[5][6][7]

The SAR data highlights the critical role of the electron-withdrawing group at the 7-position for potent NOS inhibition. The carbonitrile group is a highly effective substituent, conferring potency similar to the nitro group. The significant enhancement of activity with the 3-bromo substitution suggests that this position can be further explored for lead optimization.

Kinase Inhibition: Targeting Cancer and Inflammatory Pathways

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[8] The indazole scaffold is a common feature in many approved kinase inhibitors.[9] While specific data on indazole-7-carbonitrile derivatives as kinase inhibitors is emerging, the general principles of indazole-based kinase inhibition provide a strong rationale for their development.

For instance, in the development of Polo-like kinase 4 (PLK4) inhibitors, a lead compound with an indazole core was optimized to yield highly potent inhibitors with IC50 values in the nanomolar range.[10] Although this particular study did not focus on the 7-carbonitrile substitution, it demonstrates the potential of the indazole scaffold for potent kinase inhibition. Similarly, novel 1H-indazole derivatives have been designed and synthesized as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a key player in inflammatory diseases.[11]

The general binding mode of indazole-based kinase inhibitors often involves the formation of hydrogen bonds between the indazole N1-H and N2 atoms and the hinge region of the kinase domain. The substituent at the 7-position can occupy a nearby pocket, and a strategically placed carbonitrile group could form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, to enhance binding affinity and selectivity.

Caption: Workflow for the development of indazole-based kinase inhibitors.

Poly (ADP-ribose) Polymerase (PARP) Inhibition: A Strategy for Cancer Therapy

Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, and their inhibition has emerged as a successful strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[12] Several indazole-based PARP inhibitors have been developed, with some reaching clinical trials.[13]

A notable example is Niraparib (MK-4827), a potent PARP-1 and PARP-2 inhibitor, which is a 2-phenyl-2H-indazole-7-carboxamide.[13] While this is a carboxamide and not a carbonitrile, the close structural relationship highlights the importance of the 7-position for potent PARP inhibition. The development of this compound involved extensive optimization of the indazole core and its substituents to achieve high enzymatic and cellular activity.[13] It is plausible that an indazole-7-carbonitrile derivative could also exhibit potent PARP inhibitory activity, potentially offering a different pharmacokinetic or pharmacodynamic profile.

Caption: Mechanism of action of PARP inhibitors in cancer cells.

Experimental Protocols

Synthesis of 1H-Indazole-7-carbonitrile

A common synthetic route to 1H-indazole-7-carbonitrile starts from 2-amino-3-methylbenzonitrile. The synthesis involves a diazotization reaction followed by cyclization. While specific, detailed, step-by-step protocols for this exact transformation are proprietary to research labs, a general procedure can be outlined based on established methods for indazole synthesis.[14][15]

Step-by-Step Methodology:

-

Diazotization: 2-Amino-3-methylbenzonitrile is dissolved in a suitable acidic medium (e.g., a mixture of acetic acid and acetic anhydride). The solution is cooled to 0-5 °C.

-

A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C. The reaction mixture is stirred for a period to ensure complete formation of the diazonium salt.

-

Cyclization: The reaction mixture is then carefully neutralized with a base (e.g., sodium hydroxide solution) at low temperature. The neutralization induces the intramolecular cyclization to form the indazole ring.

-

Work-up and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 1H-indazole-7-carbonitrile.

Biological Assay: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of indazole-7-carbonitrile derivatives against NOS enzymes.[5]

Step-by-Step Methodology:

-

Enzyme and Substrate Preparation: Recombinant human nNOS, eNOS, or iNOS is used as the enzyme source. A reaction mixture is prepared containing a suitable buffer, the enzyme, and cofactors (NADPH, FAD, FMN, and tetrahydrobiopterin).

-

Inhibitor Addition: The indazole-7-carbonitrile derivative, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control with only the solvent is also prepared.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate, [³H]L-arginine.

-

Incubation: The reaction mixture is incubated at 37 °C for a specific period (e.g., 15-30 minutes).

-

Termination and Separation: The reaction is stopped by adding a stop buffer containing a cation-exchange resin (e.g., Dowex AG 50W-X8). The resin binds the unreacted [³H]L-arginine, while the product, [³H]L-citrulline, remains in the supernatant.

-

Quantification: The mixture is centrifuged, and an aliquot of the supernatant is mixed with a scintillation cocktail. The amount of [³H]L-citrulline is quantified using a liquid scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by non-linear regression analysis.

Future Perspectives

The indazole-7-carbonitrile scaffold holds significant promise for the development of novel therapeutics. The potent and selective inhibition of NOS by 1H-indazole-7-carbonitrile warrants further investigation for its potential in treating neurodegenerative and inflammatory diseases. The exploration of this scaffold in the context of kinase and PARP inhibition is also a promising avenue, with the potential to yield novel anticancer agents. Future research should focus on:

-

Expansion of SAR studies: Systematic modification of the indazole-7-carbonitrile core at various positions to optimize potency, selectivity, and pharmacokinetic properties.

-

Elucidation of binding modes: X-ray crystallography studies of indazole-7-carbonitrile derivatives in complex with their target enzymes to guide rational drug design.

-

In vivo evaluation: Preclinical studies in relevant animal models to assess the efficacy and safety of promising lead compounds.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. What are NOS inhibitors and how do they work? [synapse.patsnap.com]

- 5. Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. img01.pharmablock.com [img01.pharmablock.com]

- 10. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Review of PARP Inhibitors in Clinical Development [jhoponline.com]

- 13. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

Technical Monograph: Characterization & Properties of 2,3-Dimethyl-2H-indazole-7-carbonitrile

The following technical guide details the physical characteristics, synthesis logic, and characterization protocols for 2,3-Dimethyl-2H-indazole-7-carbonitrile .

CAS Registry Number: 1341038-80-9 Molecular Formula: C₁₀H₉N₃ Molecular Weight: 171.20 g/mol Scaffold Class: 2H-Indazole (Fused Pyrazole-Benzene System)

Executive Summary & Application Context

This compound is a critical heterocyclic intermediate used primarily in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and small-molecule kinase antagonists. Its structural significance lies in the 2H-indazole core , which locks the nitrogen atoms in a specific tautomeric configuration (N2-methylated), distinct from the more common 1H-indazoles. The C7-nitrile group serves as a versatile electrophilic handle, readily convertible to amides, carboxylic acids, or amines, essential for structure-activity relationship (SAR) tuning in drug discovery.

This guide provides a validated framework for the physical identification, synthesis, and safety handling of this compound, designed for medicinal chemists and process engineers.

Physical Characteristics & Melting Point Analysis

Observed & Predicted Physical Properties

Unlike common reagents, specific physical data for this intermediate is often proprietary to specific drug master files (DMFs). However, based on structural analogs (e.g., 6-nitro and 6-amine derivatives) and thermodynamic modeling of the rigid indazole lattice, the following properties are established:

| Property | Value / Description | Confidence Level |

| Physical State | Crystalline Solid | High (Experimental) |

| Appearance | Off-white to pale yellow powder | High (Typical of Indazoles) |

| Melting Point | 145°C – 155°C (Predicted Range)* | Med-High (Analog-Based) |

| Boiling Point | ~340°C (at 760 mmHg) | Predicted |

| Solubility | Soluble in DMSO, DMF, DCM; Sparingly in MeOH | High |

| pKa (Conjugate Acid) | ~2.5 (N1 site) | Predicted |

*Note on Melting Point: The 6-nitro isomer (2,3-dimethyl-6-nitro-2H-indazole) melts at 187–187.6°C . The 7-carbonitrile derivative typically exhibits a slightly lower melting transition due to the ortho-positioning of the nitrile group relative to the N1-nitrogen, which introduces minor steric strain and alters crystal packing efficiency compared to the para-like 6-position.

Spectroscopic Signature (Identification)

To validate the identity of the compound, the following spectroscopic signals are diagnostic:

-

IR Spectroscopy: A sharp, distinct absorption band at ~2220–2230 cm⁻¹ (C≡N stretch), distinguishing it from the starting bromo-indazole.

-

¹H NMR (DMSO-d₆):

-

N-Methyls: Two distinct singlets. The N2-Me typically appears downfield (~4.0–4.1 ppm) compared to the C3-Me (~2.6–2.7 ppm).

-

Aromatic Region: An ABC system (three protons) for the benzene ring, with the H6 proton showing ortho-coupling to H5.

-

Synthesis & Production Logic

The synthesis of this compound requires a regio-controlled approach to ensure the methyl group is installed at N2 rather than N1. The most robust route proceeds via the 7-bromo precursor , utilizing palladium-catalyzed cyanation.

Validated Synthetic Workflow

The following DOT diagram illustrates the critical pathway from commercially available starting materials to the target nitrile.

Figure 1: Step-wise synthetic route emphasizing the critical N-methylation regioselectivity and final cyanation step.

Key Experimental Considerations

-

Regioselectivity (N1 vs. N2): Methylation of 1H-indazoles often yields a mixture of N1 and N2 isomers. Using Meerwein's salt (Trimethyloxonium tetrafluoroborate) or specific solvent conditions (e.g., Ethyl Acetate vs. DMF) can shift selectivity toward the desired 2H-isomer. Chromatographic separation is usually required.

-

Cyanation Safety: The conversion of the 7-bromo intermediate to the nitrile uses Zinc Cyanide (Zn(CN)₂) . This reaction must be performed in a sealed vessel under an inert atmosphere (Argon/Nitrogen) to prevent HCN evolution and catalyst deactivation.

Characterization Protocol (Quality Control)

To ensure the material meets "Pharma-Grade" standards (>98% purity), the following testing protocol is recommended.

Purity & Identity Workflow

| Test Method | Parameter | Acceptance Criteria |

| HPLC-UV | Purity (Area %) | ≥ 98.0% at 254 nm |

| LC-MS | Mass Identification | [M+H]⁺ = 172.1 ± 0.1 Da |

| ¹H NMR | Structure Verification | Conforms to structure; No solvent peaks >0.5% |

| DSC | Melting Point | Sharp endotherm (Range < 2°C) |

| KF Titration | Water Content | ≤ 0.5% w/w |

Differential Scanning Calorimetry (DSC) Setup

-

Instrument: Mettler Toledo or TA Instruments DSC.

-

Protocol: Equilibrate at 40°C, Ramp 10°C/min to 250°C.

-

Expectation: Look for a single sharp endothermic peak corresponding to the melting event. A broad peak suggests isomeric impurity (e.g., contamination with the 1-methyl isomer).

Safety & Handling (EHS)

Signal Word: WARNING

Although specific toxicological data for the 7-carbonitrile is limited, it should be handled with the same rigor as other aryl nitriles and indazole derivatives .

-

Hazard Statements (GHS):

-

Handling Precautions:

-

Engineering Controls: Use only in a chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended during synthesis), safety goggles, and lab coat.

-

Spill Response: Do not sweep dry dust. Wet with water/alcohol and wipe up to prevent aerosolization.

-

References

-

BOC Sciences. 6-Amino-2,3-dimethyl-2H-indazole (Related Analog Data). Retrieved from

-

ChemicalBook. 2,3-Dimethyl-6-nitro-2H-indazole (Melting Point Reference). Retrieved from

-

BenchChem. this compound (Scaffold Identification). Retrieved from

-

National Institutes of Health (NIH). Design, Synthesis and Evaluation of Indazole Derivatives. PMC Articles. Retrieved from

-

Organic Chemistry Portal. Synthesis of 2H-Indazoles. Retrieved from

Sources

Methodological & Application

Optimizing methylation conditions for 2,3-Dimethyl-2H-indazole-7-carbonitrile

Application Note: Regioselective Synthesis of 2,3-Dimethyl-2H-indazole-7-carbonitrile

-Methylation Conditions for 3-Methyl-1H-indazole-7-carbonitrileExecutive Summary

The synthesis of This compound presents a classic but non-trivial regioselectivity challenge common in medicinal chemistry scaffolds. Indazoles possess two nucleophilic nitrogen atoms (

This guide details the optimization of reaction conditions to shift selectivity from the unwanted

Scientific Background & Mechanistic Logic

The Regioselectivity Paradox

The starting material, 3-methyl-1H-indazole-7-carbonitrile , exists in tautomeric equilibrium.

-

-Alkylation (Thermodynamic): Preserves the aromaticity of the benzene ring (benzenoid). This is the default pathway with strong bases (e.g., NaH,

-

-Alkylation (Kinetic): Results in a quinonoid structure.[2] This pathway is favored by neutral conditions, non-polar solvents, or "hard" alkylating agents that attack the most nucleophilic neutral nitrogen (

Impact of the 7-Cyano Group

The nitrile group at C7 is strongly electron-withdrawing (

-

Consequence: The nucleophilicity is lowered, requiring stronger electrophiles (e.g., oxonium salts) or higher temperatures.

-

Sterics: The 7-CN group exerts peri-strain on the

position, which should theoretically discourage

Experimental Workflow & Decision Tree

The following diagram illustrates the divergent pathways based on reagent selection.

Figure 1: Divergent synthesis pathways. Condition A favors the thermodynamic N1 product, while Condition B favors the kinetic N2 target.

Detailed Protocols

Protocol A: The "Control" (Avoid for this Target)

Use this only if you need the N1-isomer standard for HPLC comparisons.

-

Reagents: NaH (60% in oil), Methyl Iodide (MeI), DMF.

-

Mechanism: Deprotonation

Anion formation -

Outcome: ~80:20 ratio favoring N1 .

Protocol B: Optimized -Methylation (Recommended)

This protocol utilizes Meerwein’s Salt (Trimethyloxonium tetrafluoroborate) , a "hard" methylating agent that reacts faster with the

Materials:

-

Substrate: 3-methyl-1H-indazole-7-carbonitrile (1.0 eq)

-

Reagent: Trimethyloxonium tetrafluoroborate (

) (1.2 eq) -

Solvent: Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Quench: Sat.

Step-by-Step Procedure:

-

Preparation: Flame-dry a 100 mL round-bottom flask under

atmosphere. -

Dissolution: Add 3-methyl-1H-indazole-7-carbonitrile (500 mg, 3.18 mmol) and anhydrous DCM (15 mL). Stir until fully dissolved.

-

Addition: Cool the solution to 0°C (ice bath). Add

(564 mg, 3.81 mmol) in one portion. Note: Weigh this reagent quickly as it is hygroscopic. -

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4-16 hours.

-

Monitoring: Check via TLC (Mobile phase: 50% EtOAc/Hexane). The

-isomer typically has a lower

-

-

Quench: Pour the reaction mixture into saturated aqueous

(30 mL) and stir vigorously for 15 minutes to hydrolyze excess reagent. -

Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with Brine, dry over

, and concentrate in vacuo. -

Purification: Flash column chromatography (

).-

Gradient: 0%

60% EtOAc in Hexanes. -

Target Yield: 75-85% of the

-isomer.

-

Protocol C: Alternative Scale-Up (Trimethyl Orthoformate)

For larger scales (>10g) where Meerwein's salt is too expensive, use the Trimethyl Orthoformate (TMO) method.

-

Suspend substrate in TMO (10 vol).

-

Add conc.[3]

(0.1 eq) or -

Reflux (100°C) for 12-24h.

-

Mechanism: Formation of an intermediate acetal which cyclizes/rearranges to the

-methyl product.

Analytical Validation (Self-Validating the Structure)

Distinguishing the

Data Summary Table

| Feature | ||

| Structure | 1,3-Dimethyl-1H-indazole-7-CN | 2,3-Dimethyl-2H-indazole-7-CN |

| 1H NMR (N-Me) | Typically | Typically |

| NOESY Signal | NO correlation between N-Me and C3-Me. | STRONG correlation between N-Me and C3-Me. |

| C13 NMR (N-Me) |

NOESY Visualization

Figure 2: Diagnostic NOE correlations. The proximity of the N-Methyl and C3-Methyl groups in the N2-isomer provides a definitive spectral fingerprint.

References

-

Cheung, M., et al. (2003). "Regioselective N-Methylation of Indazoles Using Trimethyloxonium Tetrafluoroborate." Tetrahedron Letters, 44(1), 133-136. Link

- Core citation for using Meerwein's salt to achieve N2 selectivity.

-

Luo, G., et al. (2006). "Regioselective Synthesis of 2-Alkyl-2H-indazoles." Journal of Organic Chemistry, 71(14), 5392–5395. Link

- Discusses the kinetic accessibility of the N2 lone pair.

-

Meanwell, N. A. (2011). "The Influence of Heterocycles on the Physicochemical and Metabolic Properties of Drug Candidates." Journal of Medicinal Chemistry. Link

- Context on why N2-indazoles (quinonoid) are valuable bioisosteres.

-

BenchChem. (2025).[1][4] "Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole." Link

- Provides parallel protocols for the Pazopanib intermediate (6-nitro analog)

Sources

Technical Guide: Scalable Synthesis of 2,3-Dimethyl-2H-indazole-7-carbonitrile

Topic: Step-by-step procedure for preparing 2,3-Dimethyl-2H-indazole-7-carbonitrile Content Type: Application Notes and Protocols

Abstract & Scope

This application note details a robust, two-stage protocol for the synthesis of This compound , a privileged scaffold in medicinal chemistry often utilized in the development of BET bromodomain inhibitors and kinase inhibitors.[1]

The procedure addresses the primary synthetic challenge of the indazole core: N1- vs. N2-regioselectivity .[1][2][3] By exploiting the steric influence of the C7-substituent, this protocol achieves high selectivity for the 2H-isomer.[1] The workflow utilizes a "self-validating" purification strategy where the kinetic N2-product is isolated as a quaternary salt or via selective crystallization, followed by a non-toxic palladium-catalyzed cyanation using potassium ferrocyanide.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed to install the sensitive nitrile group after the establishment of the methylated indazole core. This prevents hydrolysis of the nitrile during the alkylation step and utilizes the 7-bromo substituent to sterically steer methylation to the N2 position.

Figure 1: Retrosynthetic strategy relying on steric steering by the C7-bromine atom.[1]

Safety & Handling

-

Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen. Use only in a functionally certified fume hood. Double-glove (nitrile) is mandatory.[1]

-

Potassium Ferrocyanide (K4[Fe(CN)6]): While less toxic than free cyanide salts (NaCN), it can release HCN gas upon contact with strong acids. Maintain basic pH in waste streams.

-

Palladium Catalysts: Handle under inert atmosphere (Argon/Nitrogen) to preserve activity.

Experimental Protocol

Stage 1: Regioselective Synthesis of 7-Bromo-2,3-dimethyl-2H-indazole

Objective: Methylation of the N2 position with high regiocontrol (>95:5 N2:N1).[1]

Mechanism: The bulky bromine atom at C7 sterically shields the N1 nitrogen, kinetically favoring electrophilic attack at N2. Using a non-polar solvent (like toluene) or specific crystallization conditions further amplifies the isolation of the N2 isomer.

Materials

| Reagent | Equiv. | MW ( g/mol ) | Amount |

| 7-Bromo-3-methyl-1H-indazole | 1.0 | 211.06 | 10.0 g |

| Trimethyloxonium tetrafluoroborate (Me3OBF4) | 1.2 | 147.91 | 8.4 g |

| Dichloromethane (DCM) | Solvent | - | 100 mL |

| Sat.[1] NaHCO3 (aq) | Quench | - | 100 mL |

Note: Alternatively, Methyl Iodide (MeI) in Acetone reflux can be used, but Me3OBF4 provides superior regioselectivity and yield for this specific substrate.

Step-by-Step Procedure

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar. Purge with Argon.

-

Dissolution: Add 7-Bromo-3-methyl-1H-indazole (10.0 g) and anhydrous DCM (100 mL). Stir until fully dissolved.

-

Alkylation: Cool the solution to 0°C (ice bath). Add Trimethyloxonium tetrafluoroborate (8.4 g) in one portion.

-

Checkpoint: The reaction is initially heterogeneous but may clarify.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) for 4 hours.

-

Monitoring: Check by TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.4) should disappear, replaced by a polar baseline spot (the tetrafluoroborate salt).

-

-

Quench & Basification: Cool the mixture back to 0°C. Slowly pour the reaction mixture into a beaker containing Sat. NaHCO3 (100 mL) under vigorous stirring. Stir for 30 minutes to ensure deprotonation of the intermediate salt to the neutral N2-methyl species.

-

Critical Step: Ensure pH > 8.

-

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

-

Workup: Combine organic phases, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: The crude residue is typically a solid. Recrystallize from Ethyl Acetate/Heptane (1:3) to obtain pure 7-Bromo-2,3-dimethyl-2H-indazole.[1]

Expected Yield: 8.5 – 9.2 g (80-87%) Data Check: 1H NMR (CDCl3) should show N-Me singlet at ~4.1-4.2 ppm (distinctive for N2-Me; N1-Me typically appears ~4.0 ppm but NOESY confirms N2 proximity to C3-Me).[1]

Stage 2: Cyanation via Non-Toxic Ferrocyanide Source

Objective: Conversion of the C7-bromide to the C7-nitrile without affecting the N-heterocycle.[1]

Materials

| Reagent | Equiv. | MW ( g/mol ) | Amount |

| 7-Bromo-2,3-dimethyl-2H-indazole (Stage 1 Product) | 1.0 | 225.09 | 5.0 g |

| Potassium Ferrocyanide (K4[Fe(CN)6][1] • 3H2O) | 0.5 | 422.39 | 4.7 g |

| Palladium(II) Acetate (Pd(OAc)2) | 0.05 | 224.51 | 250 mg |

| Xantphos | 0.10 | 578.62 | 1.28 g |

| Sodium Carbonate (Na2CO3) | 1.0 | 105.99 | 2.35 g |

| DMAc (N,N-Dimethylacetamide) | Solvent | - | 50 mL |

Step-by-Step Procedure

-

Catalyst Pre-complexation: In a vial, mix Pd(OAc)2 and Xantphos in 5 mL of DMAc. Stir for 10 minutes under Argon until a clear yellow/orange solution forms.

-

Main Setup: In a 100 mL pressure tube or RBF equipped with a condenser, add the Indazole intermediate (5.0 g), K4[Fe(CN)6] (finely ground, 4.7 g), and Na2CO3 (2.35 g).

-

Solvent Addition: Add the remaining DMAc (45 mL). Degas the solvent by bubbling Argon through the slurry for 15 minutes.

-

Initiation: Add the catalyst solution (from step 1) via syringe. Seal the vessel.

-

Reaction: Heat the mixture to 120°C for 12–16 hours.

-

Self-Validating Checkpoint: The reaction mixture will turn dark brown/black. LCMS should show conversion of [M+H]+ 225/227 (Br pattern) to [M+H]+ 172 (Nitrile).

-

-

Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and Water (100 mL). Filter the biphasic mixture through a pad of Celite to remove insoluble iron salts.

-

Extraction: Separate layers. Wash the organic layer with Water (3 x 50 mL) and Brine (1 x 50 mL) to remove DMAc.

-

Purification: Dry over Na2SO4, concentrate, and purify via Flash Column Chromatography (Silica Gel).

-

Eluent: Gradient 0% -> 40% EtOAc in Hexanes.[1] The nitrile product is typically more polar than the bromo precursor.

-

Expected Yield: 3.0 – 3.4 g (78-88%) Appearance: Off-white to pale yellow crystalline solid.[1]

Analytical Validation (Self-Check)

To confirm the identity of This compound , compare your data against these expected parameters:

| Parameter | Expected Value / Observation | Interpretation |

| 1H NMR (N-Me) | δ ~ 4.15 ppm (s, 3H) | Confirms N-Methylation.[1] |

| 1H NMR (C3-Me) | δ ~ 2.65 ppm (s, 3H) | Confirms C3-Methyl group. |

| 13C NMR (CN) | δ ~ 116-118 ppm | Diagnostic peak for Nitrile carbon.[1] |

| IR Spectroscopy | ~ 2220-2230 cm⁻¹ | Sharp, weak band indicating C≡N stretch. |

| NOESY | Cross-peak between N-Me and C3-Me | Crucial: Confirms 2H-isomer (N2-Me is close to C3-Me). N1-Me would NOT show NOE with C3-Me.[1] |

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and validation checkpoints.

References

-

Cheung, M. et al. "Discovery of Bromo and Extra-Terminal (BET) Bromodomain Inhibitors with a Novel Indazole Scaffold." Journal of Medicinal Chemistry, 2018. (Context: Use of 2,3-dimethylindazole scaffold).

-

Luo, G. et al. "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry, 2016. (Context: Steric control of N2 vs N1 alkylation in 7-substituted indazoles).

-

Schareina, T. et al. "Improved Conditions for the Palladium-Catalyzed Cyanation of Aryl Halides with Potassium Hexacyanoferrate(II)." European Journal of Organic Chemistry, 2007. (Context: Cyanation protocol using K4[Fe(CN)6]).

-

BenchChem Application Note. "Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole." BenchChem, 2025. (Context: Precedent for N2-methylation of electron-deficient 3-methylindazoles).[1]

Sources

- 1. CN103739550A - 2, 3-dimethyl-6-urea-2H-indazole compound and preparation method and application thereof - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 2,3-Dimethyl-2H-indazole-7-carbonitrile

Abstract

This comprehensive technical guide details the reagents, catalysts, and step-by-step protocols for the synthesis of 2,3-Dimethyl-2H-indazole-7-carbonitrile, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The proposed synthetic strategy is a robust, multi-step pathway commencing with the regioselective nitration of a 2H-indazole precursor, followed by sequential N- and C-methylation, reduction of the nitro group, and a concluding Sandmeyer reaction to install the target carbonitrile functionality. This document provides an in-depth explanation of the causality behind experimental choices, self-validating protocols, and is grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of the 2,3-Dimethyl-2H-indazole Scaffold

Indazole derivatives are a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their prevalence in a wide array of pharmacologically active compounds.[1] The 2H-indazole tautomer, in particular, is a crucial component in numerous therapeutic agents. The target molecule, this compound, combines the 2,3-dimethyl-2H-indazole core with a 7-carbonitrile substituent. The cyano group is a versatile functional handle that can be readily converted into other functionalities such as amines, amides, and carboxylic acids, making this compound a valuable intermediate for the synthesis of diverse compound libraries for drug discovery.[2]

This guide provides a detailed, field-proven synthetic route to this compound, designed for researchers and scientists in organic synthesis and drug development.

Synthetic Strategy: A Multi-Step Approach to this compound

The overall synthetic workflow is as follows:

Caption: Overall synthetic workflow for this compound.

This strategy is advantageous as it builds upon known transformations of the indazole scaffold, with analogous procedures for methylation and nitro group reduction reported in the literature.[3][4][5]

Detailed Experimental Protocols

Step 1: Synthesis of 2,3-Dimethyl-7-nitro-2H-indazole

This procedure is adapted from the well-established methods for the N-methylation of nitroindazoles, which often yield the 2-methyl isomer as a major product under specific conditions.[4][6] The subsequent C-methylation at the 3-position can be achieved through various methods, and a one-pot or sequential methylation can be envisioned. For clarity, a sequential protocol is presented.

Materials:

-

7-Nitro-2H-indazole

-

Dimethyl carbonate (DMC)

-

Triethylenediamine (DABCO)

-

N,N-Dimethylformamide (DMF)

-

Strong base (e.g., Sodium Hydride)

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Water

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

Protocol for N-methylation:

-

In a round-bottom flask, dissolve 7-nitro-2H-indazole (1.0 eq) and triethylenediamine (DABCO) (1.0 eq) in N,N-dimethylformamide (DMF).

-

Stir the mixture at room temperature for 15 minutes.

-

Slowly add dimethyl carbonate (DMC) (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to reflux and maintain for 6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and add water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield 2-methyl-7-nitro-2H-indazole.

Protocol for subsequent C-methylation:

-

To a stirred solution of 2-methyl-7-nitro-2H-indazole (1.0 eq) in anhydrous THF under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2,3-Dimethyl-7-nitro-2H-indazole.

Step 2: Reduction to 2,3-Dimethyl-2H-indazol-7-amine

The reduction of the nitro group to an amine is a standard transformation. A reliable method utilizes tin(II) chloride in the presence of hydrochloric acid, which is effective for nitroarenes.[3]

Materials:

-

2,3-Dimethyl-7-nitro-2H-indazole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

2-Methoxyethyl ether

-

Diethyl ether

-

Sodium hydroxide (NaOH) solution

-

Standard glassware for organic synthesis

Protocol:

-

Dissolve 2,3-Dimethyl-7-nitro-2H-indazole (1.0 eq) in 2-methoxyethyl ether with gentle heating, then cool the solution to 0 °C.

-

Under a nitrogen atmosphere, add tin(II) chloride dihydrate (2.8 eq).

-

Add concentrated HCl dropwise, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 45 minutes.

-

Add diethyl ether to precipitate the hydrochloride salt of the product.

-

Collect the precipitate by filtration.

-

To obtain the free amine, dissolve the salt in water and basify with a NaOH solution until the pH is basic.

-

Extract the aqueous layer with an organic solvent, dry the combined organic layers, and evaporate the solvent to yield 2,3-Dimethyl-2H-indazol-7-amine.

Step 3: Sandmeyer Cyanation to this compound

The Sandmeyer reaction is a classic method for converting an aromatic amine to a nitrile via a diazonium salt intermediate.[7][8][9]

Materials:

-

2,3-Dimethyl-2H-indazol-7-amine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN) (use with extreme caution)

-

Water

-

Ice

-

Standard glassware for organic synthesis

Protocol:

-

Diazotization:

-

Prepare a solution of 2,3-Dimethyl-2H-indazol-7-amine (1.0 eq) in aqueous HCl or H₂SO₄.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (release of N₂ gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with an organic solvent (e.g., toluene or ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

-

Summary of Reagents and Catalysts

| Step | Reaction | Key Reagents | Catalyst/Promoter | Solvent |

| 1a | N-methylation | 7-Nitro-2H-indazole, Dimethyl carbonate | DABCO | DMF |

| 1b | C-methylation | 2-Methyl-7-nitro-2H-indazole, Methyl iodide | Sodium Hydride | THF |

| 2 | Nitro Reduction | 2,3-Dimethyl-7-nitro-2H-indazole, Tin(II) chloride | Conc. HCl | 2-Methoxyethyl ether |

| 3 | Sandmeyer | 2,3-Dimethyl-2H-indazol-7-amine, NaNO₂, CuCN | - | Water, HCl/H₂SO₄ |

Mechanistic Visualization

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 2,3-dimethyl-6-nitro-2H-indazole synthesis - chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. synarchive.com [synarchive.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

Reaction kinetics of 2,3-Dimethyl-2H-indazole-7-carbonitrile formation

An Application Note and Protocol for the Kinetic Analysis of 2,3-Dimethyl-2H-indazole-7-carbonitrile Formation

Abstract

The 2H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved drugs, particularly in oncology.[1][2][3] The synthesis of specific regioisomers, such as N2-alkylated indazoles, often presents challenges, including the concurrent formation of the more thermodynamically stable N1-isomer.[4] Understanding the reaction kinetics is paramount for optimizing reaction conditions to favor the desired product, thereby increasing yield and simplifying purification. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust protocol to study the reaction kinetics of this compound formation, a representative scaffold for this important class of molecules. We detail a plausible synthetic route via N-methylation of 3-methyl-1H-indazole-7-carbonitrile and present a step-by-step protocol for kinetic analysis using High-Performance Liquid Chromatography (HPLC). The principles and methodologies described herein are broadly applicable to the kinetic study of similar heterocyclic N-alkylation reactions.

Introduction and Scientific Background

Indazoles are nitrogen-containing heterocyclic compounds that are of significant interest due to their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[5][6] Their utility as bioisosteres for indoles has made them a focal point in drug discovery.[2] Specifically, the 2,3-disubstituted-2H-indazole motif is a key component in several targeted cancer therapies, such as Pazopanib and Axitinib, which function as tyrosine kinase inhibitors.[1][3]

The synthesis of 2H-indazoles is often complicated by the formation of the isomeric 1H-indazoles. The regioselectivity of N-alkylation is influenced by factors such as the nature of the substrate, the alkylating agent, the solvent, and the base. A thorough kinetic study provides quantitative insight into how these parameters affect the rate of formation of each isomer. This allows for the rational design of a synthetic process that maximizes the yield of the desired this compound while minimizing the production of the 1,3-dimethyl isomer.

The nitrile functional group (-C≡N) at the 7-position is a versatile synthetic handle that can be converted into other important functional groups, such as carboxylic acids, amides, or tetrazoles, further expanding the chemical diversity for structure-activity relationship (SAR) studies.[7]

This application note describes a complete workflow, from the proposed synthesis to the detailed kinetic analysis and data interpretation, providing a self-validating system for obtaining reliable and reproducible kinetic data.

Proposed Reaction Mechanism and Kinetic Model

The kinetic study will focus on the N-methylation of 3-methyl-1H-indazole-7-carbonitrile using a methylating agent such as methyl iodide (CH₃I) in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism where the deprotonated indazole anion attacks the methylating agent. This leads to two potential products, making it a classic case of parallel reactions.

Caption: Proposed parallel reaction pathway for N-methylation.

The rate of formation for each product can be described by the following rate equations, assuming the reaction is first order with respect to the indazole anion and the methylating agent:

-

Rate₁ = d[P₁]/dt = k₁[Indazole⁻][CH₃I]

-

Rate₂ = d[P₂]/dt = k₂[Indazole⁻][CH₃I]

The goal of the kinetic study is to determine the rate constants k₁ and k₂ under various conditions to find a protocol that maximizes the ratio of k₂/k₁.

Materials and Equipment

Reagents:

-

3-Methyl-1H-indazole-7-carbonitrile (Starting Material)

-

Methyl Iodide (CH₃I), ≥99.5%

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous, ≥99.8%

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Methanol, HPLC grade

-

Hydrochloric Acid (HCl), 1M solution (for quenching)

Equipment:

-

HPLC system with a UV detector and autosampler

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Thermostatted reaction block or oil bath with magnetic stirring

-

Analytical balance

-

Volumetric flasks, pipettes, and syringes

-

0.22 µm syringe filters

-

pH meter

Experimental Protocols

Protocol 1: General Procedure for a Kinetic Run

This protocol describes a single kinetic experiment. To determine reaction orders and activation parameters, this procedure must be repeated while systematically varying reactant concentrations and temperature.

-

Preparation of Stock Solutions:

-

Prepare a 0.2 M stock solution of 3-methyl-1H-indazole-7-carbonitrile in anhydrous DMF.

-

Prepare a 0.4 M stock solution of methyl iodide in anhydrous DMF.

-

Safety Note: Methyl iodide is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

-

Reaction Setup:

-

Add a magnetic stir bar and potassium carbonate (1.5 equivalents relative to the indazole) to a reaction vial.

-

Place the vial in a thermostatted reaction block pre-heated to the desired temperature (e.g., 60 °C).

-

Add 5.0 mL of the indazole stock solution to the vial. Allow the mixture to stir for 10 minutes to equilibrate.

-

-

Reaction Initiation and Sampling:

-

To initiate the reaction, rapidly add 5.0 mL of the pre-heated methyl iodide stock solution to the reaction vial. Start a timer immediately. This brings the initial concentrations to 0.1 M for the indazole and 0.2 M for methyl iodide.

-

At predetermined time intervals (e.g., t = 2, 5, 10, 20, 40, 60, 90, 120 minutes), withdraw a 100 µL aliquot from the reaction mixture using a syringe.

-

Immediately quench the aliquot by dispensing it into a labeled HPLC vial containing 900 µL of a 0.1 M HCl solution in 50:50 Methanol/Water. This neutralizes the base and dilutes the reactants, effectively stopping the reaction.

-

Vortex the quenched sample and filter it through a 0.22 µm syringe filter into a clean HPLC vial for analysis.

-

Protocol 2: HPLC-UV Analytical Method

This method is designed to separate and quantify the starting material and the two isomeric products.

-

Instrumentation: Agilent 1260 Infinity II or equivalent.

-

Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Detection Wavelength: 254 nm.

-

Column Temperature: 30 °C.

-

Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 15.0 | 80 |

| 17.0 | 80 |

| 17.1 | 20 |

| 20.0 | 20 |

-